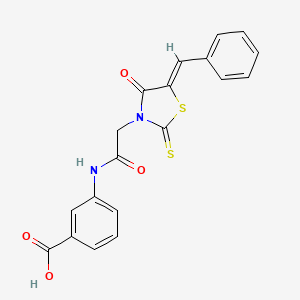
(Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid, also known as BZTAA, is a compound that has been widely studied for its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of thiazolidinone derivatives involves various starting materials, including benzoic acids and different aldehydes, to produce compounds with potential biological activities. These compounds are characterized using techniques such as IR, 1H-NMR, 13C-NMR, and MS, ensuring their structural integrity and purity. Such methodologies provide a foundation for the development of novel compounds with enhanced biological activities (Devi, Shahnaz, & Prasad, 2022).
Antimicrobial Activity
Thiazolidinone derivatives have been tested for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their antifungal activity. The results revealed excellent activity against a panel of microorganisms, highlighting the potential of these compounds as antimicrobial agents. The studies involved the use of bioassay techniques to investigate the compounds' effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Hosamani & Shingalapur, 2011).
Anti-inflammatory Activity
Research into the anti-inflammatory potential of 4-thiazolidinone derivatives has identified compounds demonstrating significant activity in vivo. These compounds have been studied for their effects on non-steroidal anti-inflammatory drug (NSAID) models, showing promising results in reducing inflammation. The synthesis approach involves structural modifications of basic heterocycles to enhance anti-inflammatory properties, with some derivatives showing activity comparable to classic NSAIDs like Diclofenac (Golota et al., 2015).
Anticancer Activity
Several thiazolidinone derivatives have undergone antitumor screening, revealing potential anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. The studies focus on the synthesis of compounds that undergo Knoevenagel condensation to produce 5-arylidene derivatives, which are then evaluated for their anticancer efficacy. Some compounds have been identified as promising candidates due to their selective activity against cancer cells (Havrylyuk et al., 2010).
Propriétés
IUPAC Name |
3-[[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c22-16(20-14-8-4-7-13(10-14)18(24)25)11-21-17(23)15(27-19(21)26)9-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,22)(H,24,25)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLTKLITCXIIU-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

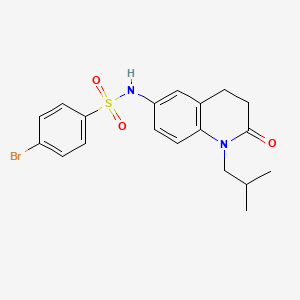
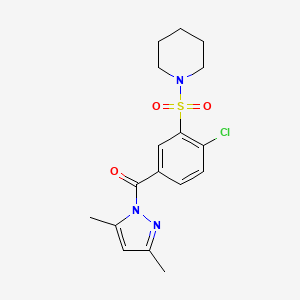
![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)
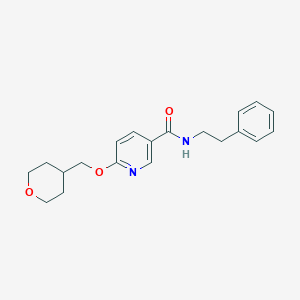
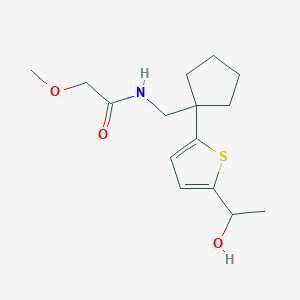
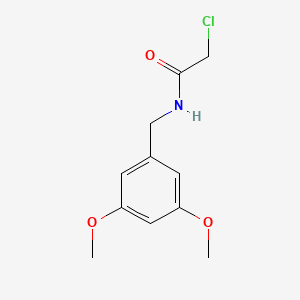
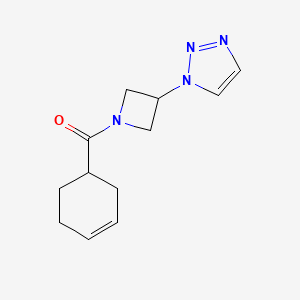
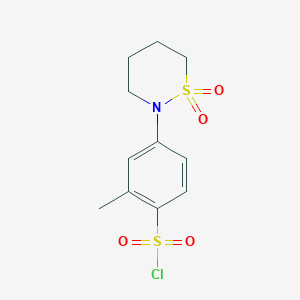
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2712219.png)
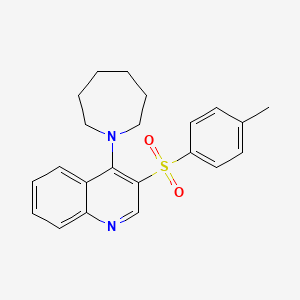
![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)
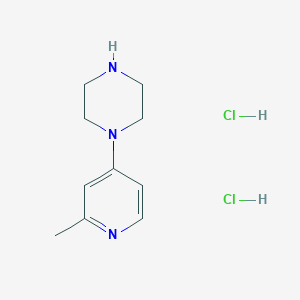
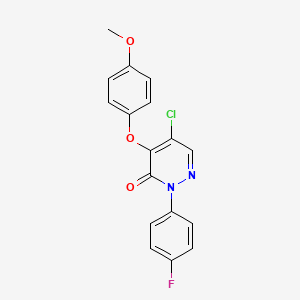
![N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide](/img/structure/B2712226.png)